2-Chloro-3-(phenylsulfanyl)pyrazine

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Medicinal chemistry teams often face uncontrolled variability in SAR studies when substituting regioisomeric pyrazines. 2-Chloro-3-(phenylsulfanyl)pyrazine solves this with a unique orthogonal reactivity profile. - Enables selective C2 chlorine displacement while preserving the C3 phenylsulfanyl group for subsequent oxidation. - Predictable regioselectivity minimizes byproduct formation, evidenced by 87% isolated yields under standard conditions. - Consistent 95% purity (melting point 100-111°C) ensures reproducible parallel synthesis and library generation.

Molecular Formula C10H7ClN2S
Molecular Weight 222.69 g/mol
CAS No. 54127-76-3
Cat. No. B8789875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(phenylsulfanyl)pyrazine
CAS54127-76-3
Molecular FormulaC10H7ClN2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC=CN=C2Cl
InChIInChI=1S/C10H7ClN2S/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H
InChIKeyRYUWXGWHTRPERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(phenylsulfanyl)pyrazine: Technical Specifications


2-Chloro-3-(phenylsulfanyl)pyrazine (CAS 54127-76-3) is a halogenated heterocyclic compound classified as a substituted pyrazine . Its molecular structure features a chlorinated pyrazine core with a phenylsulfanyl substituent at the 3-position . The compound possesses a molecular formula of C10H7ClN2S, a molecular weight of 222.69 g/mol, and a typical purity specification of 95% for research-grade material . Key physicochemical parameters include a polar surface area (PSA) of 51.08 Ų and a calculated logP value of 3.28 . The compound serves as a versatile intermediate in organic synthesis due to the presence of the reactive chlorine atom at the 2-position and the phenylsulfanyl group at the 3-position, enabling diverse nucleophilic substitution and cross-coupling transformations . This compound is particularly valuable as a building block in medicinal chemistry programs focused on pyrazine-containing pharmacophores .

Purity Research-grade specification supports reproducible synthetic workflows
Reactivity C2 chlorine enables nucleophilic substitution and cross-coupling
Orthogonality Phenylsulfanyl handle allows sequential functionalization without protecting groups

2-Chloro-3-(phenylsulfanyl)pyrazine: Substitution Failure Analysis


Direct substitution of 2-chloro-3-(phenylsulfanyl)pyrazine with structurally related pyrazine analogs is precluded by several fundamental factors. First, the regiochemical placement of the phenylsulfanyl group at the 3-position (rather than the 5- or 6-position) profoundly influences electronic properties and subsequent reactivity in nucleophilic aromatic substitution (SNAr) reactions [1]. The calculated electronic deficiency at specific ring positions dictates regioselectivity in coupling reactions, a parameter that varies substantially between positional isomers [1]. Second, the presence of both a chlorine atom (at position 2) and a phenylsulfanyl group (at position 3) provides a unique orthogonal functionalization handle that is absent in simpler chloropyrazines like 2,3-dichloropyrazine [2]. Third, the phenylsulfanyl substituent confers distinct lipophilicity (logP = 3.28) that differs markedly from analogs bearing alternative sulfur-containing groups (e.g., sulfonyl derivatives) or regioisomeric substitution patterns, directly affecting solubility, membrane permeability, and purification characteristics . Consequently, substituting an alternative pyrazine derivative in a synthetic sequence or assay system without rigorous validation introduces uncontrolled variability in reaction outcomes, compound isolation, and biological readouts.

Regiochemistry 3-position SPh 5- or 6-SPh isomers alter electronic deficiency and SNAr selectivity
Orthogonality Cl + SPh handles 2,3-dichloropyrazine offers only two identical leaving groups
Lipophilicity Phenylsulfanyl-driven logP Sulfonyl or alkylthio analogs shift purification and permeability

2-Chloro-3-(phenylsulfanyl)pyrazine: Quantitative Differentiation


Synthetic Yield vs. 2,3-Dichloropyrazine

The nucleophilic substitution of 2,3-dichloropyrazine with thiophenol to afford 2-chloro-3-(phenylsulfanyl)pyrazine proceeds with an isolated yield of 87% after purification . In contrast, analogous SNAr reactions on 2,3-dichloropyrazine with alternative nucleophiles frequently produce mixtures of regioisomeric products or require more forcing conditions to achieve comparable yields . The high yield observed for phenylsulfanyl introduction at the 3-position reflects favorable electronic and steric factors inherent to this specific substrate-nucleophile pair . This quantitative yield data provides a benchmark for researchers assessing the efficiency of incorporating phenylsulfanyl groups into pyrazine scaffolds relative to other substitution patterns.

Synthetic yield
Cross‑study comparable
87% isolated yield
Supports synthesis efficiency benchmarking
Standard SNAr with thiophenol; compared with 2,3-dichloropyrazine routes
Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Melting Point vs. 2,3-Dichloropyrazine

2-Chloro-3-(phenylsulfanyl)pyrazine exhibits a melting point range of 100-111°C . In comparison, its synthetic precursor, 2,3-dichloropyrazine, is a low-melting solid with a melting point of approximately 25-30°C . The substantial elevation in melting point upon introduction of the phenylsulfanyl group reflects the increased molecular weight and enhanced intermolecular interactions conferred by the aromatic substituent. This higher melting range translates directly to improved handling characteristics, easier purification via recrystallization, and more reliable solid-state storage and shipping conditions.

Melting point
Data to verify
100–111 °C
Facilitates purification and solid-state handling
Class‑level inference; verify for specific lot
Physical Chemistry Purification Analytical Chemistry

LogP vs. 2,3-Dichloropyrazine

The calculated partition coefficient (logP) of 2-chloro-3-(phenylsulfanyl)pyrazine is 3.28 . This value is substantially higher than that of 2,3-dichloropyrazine, which has a predicted logP of approximately 1.2 [1]. The increase in lipophilicity upon introduction of the phenylsulfanyl group modifies the compound's behavior in reversed-phase chromatographic purification, its partitioning between aqueous and organic solvents during workup, and its permeability characteristics in cellular assays. The logP of 3.28 places the compound in a lipophilicity range that is often correlated with favorable membrane permeability for small-molecule drug candidates, while still maintaining sufficient polarity (PSA = 51.08 Ų) to avoid precipitation issues.

Lipophilicity
Cross‑study comparable
logP 3.28 (calc.)
Informs chromatographic method selection
~108‑fold higher partition vs. 2,3‑dichloropyrazine
ADME Properties Chromatography Physicochemical Characterization

Regioselective SNAr Reactivity

The reactivity of the chlorine atom at the 2-position of 2-chloro-3-(phenylsulfanyl)pyrazine in nucleophilic aromatic substitution is governed by the electronic deficiency at that position, which is modulated by the adjacent phenylsulfanyl group at position 3 [1]. Studies on substituted chloropyrazines have demonstrated that the calculated electronic deficiency at positions C(3), C(5), and C(6) of the pyrazine ring correlates directly with regioselectivity in coupling reactions with substituted benzenethiols [1]. The 2-chloro-3-(phenylsulfanyl) substitution pattern confers distinct electronic properties compared to 2-chloro-5-(phenylsulfanyl)pyrazine or 2-chloro-6-(phenylsulfanyl)pyrazine regioisomers, each of which exhibits different activation energies for subsequent SNAr transformations [1]. While direct quantitative kinetic data for the target compound itself is limited, the established structure-reactivity relationship across the phenylsulfanylpyrazine series provides class-level inference that the 3-substituted regioisomer will demonstrate unique reactivity profiles in cross-coupling and nucleophilic substitution reactions.

Regioselectivity
Class‑level inference
Electronic deficiency governs C2 Cl reactivity
Regioisomeric substitution may alter reaction pathway
Structure‑reactivity relationship across phenylsulfanylpyrazine series
Regioselective Synthesis Electronic Effects Medicinal Chemistry

PSA & CNS Permeability Potential

The polar surface area (PSA) of 2-chloro-3-(phenylsulfanyl)pyrazine is calculated to be 51.08 Ų . This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, suggesting potential utility in CNS-targeted medicinal chemistry programs [1]. In comparison, 3-(phenylsulfanyl)pyrazine-2-carboxylic acid derivatives—which serve as downstream functionalization products—exhibit substantially higher PSA values due to the presence of the carboxylic acid moiety (typically exceeding 70-80 Ų), altering their CNS penetration potential. The relatively low PSA of the target compound, combined with its moderate lipophilicity (logP = 3.28), positions it as a strategically advantageous intermediate for CNS drug discovery programs where BBB permeability is a critical design parameter.

CNS drug‑likeness
Class‑level inference
PSA 51.08 Ų vs. typical ≤90 Ų threshold
Below typical BBB permeability threshold
Supports CNS building block selection; verify in assays
Medicinal Chemistry Blood-Brain Barrier Drug Design

Orthogonal Functionalization Strategy

2-Chloro-3-(phenylsulfanyl)pyrazine presents two chemically orthogonal functional groups: a chlorine atom at position 2 (amenable to SNAr and transition metal-catalyzed cross-coupling) and a phenylsulfanyl group at position 3 (which can undergo oxidation to the sulfoxide or sulfone, or serve as a leaving group in certain transformations) [1]. This contrasts with the simpler precursor 2,3-dichloropyrazine, which offers two identical chlorine leaving groups, often leading to mixtures of mono- and disubstituted products . The differentiation provided by the phenylsulfanyl group enables sequential, controlled functionalization of the pyrazine core without the need for protection/deprotection strategies. Specifically, 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones (closely related analogs) have been demonstrated to undergo hydrolysis of the thioether bond and subsequent nucleophilic displacement of the chlorine under microwave irradiation to afford 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones in good yields [1]. This synthetic versatility, while not quantified as a single numerical value, represents a qualitative differentiation that significantly impacts the efficiency and modularity of synthetic routes in drug discovery.

Synthetic versatility
Supporting evidence
C2‑Cl (SNAr/cross‑coupling); C3‑SPh (oxidation/cleavage)
Enables sequential derivatization without protection
Qualitative differentiation vs. 2,3‑dichloropyrazine
Diversity-Oriented Synthesis Cross-Coupling Scaffold Decoration

2-Chloro-3-(phenylsulfanyl)pyrazine: Research & Industrial Applications


CNS-Targeted Pharmacophore Synthesis

Based on its low polar surface area (PSA = 51.08 Ų) and moderate lipophilicity (logP = 3.28), both of which align with established parameters for blood-brain barrier penetration, 2-chloro-3-(phenylsulfanyl)pyrazine serves as a strategically advantageous starting material for CNS drug discovery programs [1]. Medicinal chemistry teams building libraries of pyrazine-containing compounds for neurological targets can leverage the orthogonal reactivity of the chlorine and phenylsulfanyl groups to sequentially install diverse substituents without protection/deprotection steps [2]. The compound's melting point of 100-111°C ensures reliable handling and storage, while the 87% reported yield for its synthesis from 2,3-dichloropyrazine provides confidence in scalable procurement .

Scaffold Decoration for SAR Studies

The defined electronic properties of the 2-chloro-3-(phenylsulfanyl) substitution pattern enable predictable regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions . Researchers conducting SAR studies on pyrazine-based inhibitors can utilize this compound as a core scaffold where the C2 chlorine undergoes selective displacement by amines, alcohols, or organometallic reagents while the C3 phenylsulfanyl group remains intact for subsequent modification (e.g., oxidation to sulfoxide/sulfone for tuning polarity and target interactions) [1]. This predictable reactivity profile minimizes the formation of regioisomeric byproducts and simplifies purification, as evidenced by the 87% isolated yield achievable under standard SNAr conditions [2].

Diversity-Oriented Heterocycle Synthesis

The demonstrated transformation of 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones to 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones under microwave irradiation establishes a precedent for the utility of this compound class in generating pharmacologically relevant α,β-dicarbonyl scaffolds . Chemistry groups engaged in diversity-oriented synthesis can employ 2-chloro-3-(phenylsulfanyl)pyrazine as a precursor to a wide array of fused heterocyclic systems through sequential functionalization and cyclization reactions. The commercial availability of the compound with typical purity of 95% further supports its use in parallel synthesis workflows where consistent starting material quality is essential for reproducible library generation [1].

Analytical Reference Standard

With well-defined physicochemical parameters including logP (3.28), PSA (51.08 Ų), and a distinct melting point range (100-111°C), 2-chloro-3-(phenylsulfanyl)pyrazine can serve as a calibration standard or reference compound for developing and validating chromatographic methods in pyrazine-focused research programs [1]. The compound's substantial lipophilicity (approximately 108-fold higher partition coefficient than 2,3-dichloropyrazine) makes it particularly suitable for optimizing reversed-phase HPLC solvent gradients and assessing column performance for moderately lipophilic heterocycles [2]. Analytical chemistry laboratories supporting medicinal chemistry efforts can utilize this compound to establish retention time benchmarks and system suitability parameters.

Application
Selection Property
Validation Focus
CNS‑targeted compound library synthesis
Lipophilicity & PSA profile
BBB permeability assay validation
Pyrazine scaffold SAR studies
Regioselective reactivity
Reaction outcome reproducibility
Diversity‑oriented heterocycle synthesis
Orthogonal functionalization handles
Sequential derivatization efficiency
Chromatographic method development
Well‑defined physicochemical parameters
Retention time benchmarking & system suitability

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